molecular formula C12H21N3 B14746951 N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine CAS No. 1555-72-2

N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine

Cat. No.: B14746951
CAS No.: 1555-72-2
M. Wt: 207.32 g/mol
InChI Key: FCYLESXZIMNFSO-UHFFFAOYSA-N
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Description

N,N-bis-(3-amino-propyl)-aniline is a chemical compound with the molecular formula C12H21N3. It is a derivative of aniline, where two 3-amino-propyl groups are attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis-(3-amino-propyl)-aniline typically involves the reaction of aniline with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of N,N-bis-(3-amino-propyl)-aniline can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis-(3-amino-propyl)-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures around 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures around 0-25°C.

    Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditions include the presence of a base and temperatures around 50-70°C.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: New substituted derivatives with various functional groups.

Scientific Research Applications

N,N-bis-(3-amino-propyl)-aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-bis-(3-amino-propyl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis-(2-amino-ethyl)-aniline
  • N,N-bis-(4-amino-butyl)-aniline
  • N,N-bis-(3-amino-propyl)-piperazine

Uniqueness

N,N-bis-(3-amino-propyl)-aniline is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

1555-72-2

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-phenylpropane-1,3-diamine

InChI

InChI=1S/C12H21N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2

InChI Key

FCYLESXZIMNFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCCN)CCCN

Origin of Product

United States

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